molecular formula C10H9LiN2O2 B2363993 Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2416231-34-8

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Número de catálogo B2363993
Número CAS: 2416231-34-8
Peso molecular: 196.13
Clave InChI: JCDXLERYTZDKRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9LiN2O2 . It has a molecular weight of 200.17 .


Molecular Structure Analysis

The InChI code for Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is 1S/C10H14N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h6H,3-5H2,1-2H3,(H,13,14);/q;+1/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate are not available in the search results, imidazo[1,2-a]pyridines have been functionalized through various radical reactions .


Physical And Chemical Properties Analysis

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a white solid . It has a storage temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and related derivatives are prominently featured in synthetic and medicinal chemistry. The compound plays a crucial role in the synthesis of various pharmacologically active molecules.

  • Synthesis of Antituberculosis Agents : A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their antituberculosis activity. These derivatives demonstrated moderate to good antituberculosis activity, with certain compounds showing significant potency against Mycobacterium tuberculosis strains (Jadhav et al., 2016).

  • Chemical Transformation and Aromatization : The lithium salt of 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids underwent a transformation process using dimethyl sulfoxide, resulting in the formation of 4-aryl(hetaryl)imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation (Lomov et al., 2014).

  • Antituberculosis Activity of Carboxamide Derivatives : A set of substituted imidazo[1,2-a]pyridine-3-carboxamides showed potent activity against multi- and extensive drug-resistant tuberculosis strains. The study included an analysis of in vitro activity and pharmacokinetic properties, highlighting the potential of these derivatives as anti-TB agents (Moraski et al., 2011).

  • Synthesis of H+/K+-ATPase Inhibiting Drug Precursors : The compound was used in the synthesis of substituted imidazo[1,2-h][1,7]naphthyridines, which are precursors in the synthesis of gastric H+/K+-ATPase inhibiting drugs. This process involved selective directed ortho-metalation (DOM) and various reaction steps to yield the target imidazonaphthyridines (Senn-Bilfinger et al., 2008).

Material Science and Coordination Chemistry

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives have also found applications in material science and coordination chemistry, particularly in the synthesis and characterization of novel materials.

  • Assembly of Coordination Polymers and Photoluminescence : Bismuth 2,6-pyridinedicarboxylate compounds were synthesized and their structures determined. These compounds exhibited molecular structures and framework formations, showing potential in H2 and CO2 sorption and emitting characteristic sensitized luminescence (Thirumurugan et al., 2012).

  • Structural Diversity of Lithium Oligo-α-Pyridylamides : The study presented the structural characterization of lithium oligo-α-pyridylamides, useful intermediates in coordination chemistry for the creation of extended metal atom chains (EMACs), investigated as molecular wires and single-molecule magnets (Raza et al., 2022).

Safety And Hazards

The safety information for Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name

lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOASHPCFLKATPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.